3-Cyclopropylbutan-2-ol
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Overview
Description
3-Cyclopropylbutan-2-ol is an organic compound that belongs to the class of cycloalkanes It features a cyclopropyl group attached to the second carbon of a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with butan-2-ol in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclopropylbutane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group into a chloride.
Major Products Formed
Oxidation: Cyclopropylbutanone or cyclopropylbutanoic acid.
Reduction: Cyclopropylbutane.
Substitution: Cyclopropylbutyl chloride.
Scientific Research Applications
3-Cyclopropylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cycloalkane derivatives.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropylbutan-2-ol involves its interaction with various molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding affinity of the compound. This strain can influence the compound’s behavior in chemical reactions and biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the butan-2-ol chain.
Cyclopropylbutane: Lacks the hydroxyl group.
Cyclopropylbutanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3-Cyclopropylbutan-2-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group on a butanol chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
3-cyclopropylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5(6(2)8)7-3-4-7/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHCFSDWELHLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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